CEP-6800
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Overview
Description
CEP-6800 is a complex organic compound with a unique structure that combines multiple fused rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CEP-6800 typically involves multi-step organic reactions. The process often starts with the construction of the core scaffold, followed by functional group modifications to introduce the aminomethyl and tetrahydro groups. Common synthetic strategies include cyclization reactions, amination, and hydrogenation under specific conditions such as the use of catalysts, controlled temperatures, and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
CEP-6800 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
CEP-6800 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar tetrahydro structure.
Carbazole Derivatives: Compounds with a carbazole core structure.
Cyclopenta-fused Compounds: Molecules with fused cyclopentane rings.
Uniqueness
CEP-6800 stands out due to its unique combination of fused rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
609848-02-4 |
---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
15-(aminomethyl)-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |
InChI |
InChI=1S/C18H15N3O2/c19-7-8-4-5-12-11(6-8)13-15-14(17(22)21-18(15)23)9-2-1-3-10(9)16(13)20-12/h4-6,20H,1-3,7,19H2,(H,21,22,23) |
InChI Key |
SDXBGOVSVBZDFL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O |
Canonical SMILES |
C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O |
Appearance |
yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
soluble in DMSO, not soluble in water |
storage |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyms |
CEP6800; CEP 6800; CEP-6800. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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